N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine
Overview
Description
Preparation Methods
The synthesis of N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine involves several steps. The synthetic route typically starts with the preparation of the 1-propyl-1,2,3,4-tetrahydroquinoline intermediate, which is then reacted with cyclopentanamine under specific conditions to form the final product . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it may be used in preclinical studies to investigate potential drug targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine can be compared with other similar compounds, such as:
N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine: This compound has a similar structure but with an ethyl group instead of a propyl group.
N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine: This compound has a methyl group instead of a propyl group. The uniqueness of this compound lies in its specific molecular structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-11-20-12-5-6-16-13-15(9-10-18(16)20)14-19-17-7-3-4-8-17/h9-10,13,17,19H,2-8,11-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGHKXVALEYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172332 | |
Record name | N-Cyclopentyl-1,2,3,4-tetrahydro-1-propyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-03-0 | |
Record name | N-Cyclopentyl-1,2,3,4-tetrahydro-1-propyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-1,2,3,4-tetrahydro-1-propyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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